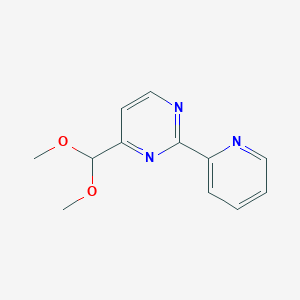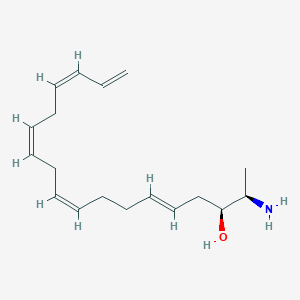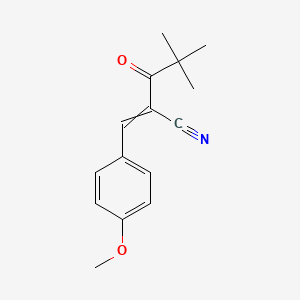
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine
Overview
Description
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine (4-DMPP) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds, which are nitrogen-containing heterocycles that are commonly found in many biological molecules. 4-DMPP has been used in various research applications, including as a fluorescent dye, an enzyme inhibitor, and a synthetic substrate for enzymatic assays.
Scientific Research Applications
4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine has been used in various scientific research applications. It has been used as a fluorescent dye for the detection of proteins and DNA in laboratory studies. It has also been used as an enzyme inhibitor, as it has been shown to inhibit the activity of several enzymes, including DNA polymerase, proteases, and kinases. Additionally, 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine has been used as a synthetic substrate for enzymatic assays.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is not well understood. However, it is thought that the compound interacts with proteins, DNA, and other molecules in order to exert its effects. For example, when used as a fluorescent dye, 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine interacts with DNA and proteins, allowing them to be visualized under a microscope. When used as an enzyme inhibitor, 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is thought to interact with the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine are not well understood. However, some studies have suggested that 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine may have anti-inflammatory and anti-cancer properties. Additionally, 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine has been shown to inhibit the activity of several enzymes, including DNA polymerase, proteases, and kinases.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine in laboratory experiments is its ability to interact with proteins, DNA, and other molecules, allowing them to be visualized under a microscope. Additionally, 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine can be used as an enzyme inhibitor, as it has been shown to inhibit the activity of several enzymes. However, there are some limitations to using 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine is not well understood, which can make it difficult to predict how the compound will interact with different molecules.
Future Directions
There are several potential future directions for the use of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine. For example, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential anti-inflammatory and anti-cancer properties of 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine. Additionally, 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine could be further studied as an enzyme inhibitor, as it has been shown to inhibit the activity of several enzymes. Finally, 4-(Dimethoxymethyl)-2-(pyridin-2-yl)pyrimidine could be studied as a potential therapeutic agent, as it has been shown to interact with proteins, DNA, and other molecules.
properties
IUPAC Name |
4-(dimethoxymethyl)-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-12(17-2)10-6-8-14-11(15-10)9-5-3-4-7-13-9/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUZCJSJRGHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)

![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)


![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)
